molecular formula C21H29NO2 B14511743 Naphthalen-2-yl dipentylcarbamate CAS No. 62899-57-4

Naphthalen-2-yl dipentylcarbamate

Cat. No.: B14511743
CAS No.: 62899-57-4
M. Wt: 327.5 g/mol
InChI Key: RPDBYJCKQSSGBE-UHFFFAOYSA-N
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Description

Naphthalen-2-yl dipentylcarbamate is a chemical compound that belongs to the class of naphthalene derivatives Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-yl dipentylcarbamate typically involves the reaction of naphthalen-2-ylamine with dipentyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 40°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl dipentylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: this compound oxide

    Reduction: Naphthalen-2-yl dipentylamine

    Substitution: Various substituted naphthalen-2-yl derivatives

Scientific Research Applications

Naphthalen-2-yl dipentylcarbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Naphthalen-2-yl dipentylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-2-yl methylcarbamate
  • Naphthalen-2-yl ethylcarbamate
  • Naphthalen-2-yl propylcarbamate

Uniqueness

Naphthalen-2-yl dipentylcarbamate is unique due to its specific dipentylcarbamate group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for various applications.

Properties

CAS No.

62899-57-4

Molecular Formula

C21H29NO2

Molecular Weight

327.5 g/mol

IUPAC Name

naphthalen-2-yl N,N-dipentylcarbamate

InChI

InChI=1S/C21H29NO2/c1-3-5-9-15-22(16-10-6-4-2)21(23)24-20-14-13-18-11-7-8-12-19(18)17-20/h7-8,11-14,17H,3-6,9-10,15-16H2,1-2H3

InChI Key

RPDBYJCKQSSGBE-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)C(=O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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